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Compound of Interest

Compound Name:
1-Bromo-2-fluoro-3-

(trifluoromethoxy)benzene

CAS No.: 1033202-63-9

Cat. No.: B1390509 Get Quote

1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene (CAS No. 1245644-01-3) is a halogenated

aromatic compound of significant interest to researchers in medicinal chemistry, agrochemicals,

and materials science. Its unique trifecta of substituents—a reactive bromine atom, a

modulating fluorine atom, and a property-enhancing trifluoromethoxy group—positions it as a

highly valuable and versatile synthetic intermediate.

The bromine atom serves as a key synthetic handle, readily participating in a wide array of

cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The

fluorine and trifluoromethoxy groups, both strongly electron-withdrawing, profoundly influence

the molecule's electronic properties, reactivity, and, crucially, the physiological characteristics of

its derivatives. The trifluoromethoxy (-OCF3) group, in particular, is a prized feature in drug

design.[1][2][3][4] It is recognized for its ability to enhance metabolic stability, increase

lipophilicity, and improve membrane permeability, all of which are critical parameters for

developing effective therapeutic agents.[1][2] This guide provides a comprehensive overview of

the properties, synthesis, reactivity, and applications of this important chemical scaffold.

Physicochemical and Spectroscopic Profile
Precise experimental data for this specific isomer is not widely published. However, we can

compile its core identity and infer properties from closely related analogs.
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Table 1: Core Properties of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene and Related

Isomers

Property Value / Description Source

IUPAC Name
1-Bromo-2-fluoro-3-

(trifluoromethoxy)benzene
N/A

CAS Number 1245644-01-3 N/A

Molecular Formula C₇H₃BrF₄O PubChem[5]

Molecular Weight 259.00 g/mol PubChem[5]

Appearance
Expected to be a colorless to

pale yellow liquid
Inferred from analogs[6]

Boiling Point
~168-169 °C (for a

trifluoromethyl analog)
ChemBK[7]

Density
~1.6-1.7 g/mL at 25 °C (for

related isomers)

Sigma-Aldrich, ChemBK[7][8]

[9]

Solubility
Miscible with common organic

solvents like THF, methanol
Inferred from analogs[6]

Spectroscopic Characterization
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the

aromatic region (typically δ 7.0-8.0 ppm), corresponding to the three protons on the benzene

ring. The signals will exhibit complex splitting patterns (coupling) due to interactions with

each other and with the ¹⁹F nucleus.

¹⁹F NMR: Two signals are anticipated. One sharp quartet for the -OCF₃ group (due to

coupling with the carbon, though often appearing as a singlet in proton-decoupled spectra)

and one multiplet for the fluorine atom on the ring, which will couple to the adjacent aromatic

protons and potentially show through-space coupling to the -OCF₃ group.

¹³C NMR: The spectrum will display seven distinct signals. The carbon attached to the

bromine will be downfield, and the carbon attached to the trifluoromethoxy group will appear
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as a quartet due to C-F coupling.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for

the molecular ion peak (M⁺) due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate

1:1 ratio).

Synthesis and Mechanistic Considerations
The synthesis of polysubstituted benzenes requires careful strategic planning regarding the

order of substituent introduction, governed by the directing effects of the groups already

present on the ring.[10] A specific, published protocol for 1-bromo-2-fluoro-3-
(trifluoromethoxy)benzene is not readily available; therefore, a plausible synthetic route is

proposed based on established organofluorine chemistry principles.

A logical retrosynthetic approach would involve the diazotization of a corresponding aniline

precursor followed by a Sandmeyer-type reaction to install the bromine atom, as this is often a

mild and effective final step.

Retrosynthetic Analysis

1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene 2-Fluoro-3-(trifluoromethoxy)aniline 2-Fluoro-3-nitrophenol 1-Fluoro-2-nitrobenzene

Click to download full resolution via product page

Proposed Forward Synthesis Protocol
This multi-step protocol illustrates how the target compound could be constructed, explaining

the rationale at each stage.

Step 1: Trifluoromethoxylation of 2-Fluorophenol The synthesis could begin with commercially

available 2-fluorophenol. The trifluoromethoxy group can be installed via reaction with a

suitable reagent like CF₃I in the presence of a copper catalyst or via a more complex process

involving the conversion of the phenol to a chlorodifluoromethoxy intermediate followed by

fluorination. For the purpose of this guide, we will consider a direct, albeit challenging,

trifluoromethylation of the corresponding xanthate ester. A more classical approach involves
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creating the trifluoromethoxy group from a precursor like 3-aminophenol, which can be

converted to 1-bromo-3-(trifluoromethoxy)benzene via bromination and deamination.[11]

Step 2: Nitration of 1-Fluoro-2-(trifluoromethoxy)benzene The next step is the regioselective

introduction of a nitro group, which will later be converted to the amine needed for the

Sandmeyer reaction. The -F and -OCF₃ groups are both ortho-, para-directing. However, the -

OCF₃ group is generally a stronger activator than -F. The position meta to both groups (position

5) and the position ortho to the fluorine and para to the -OCF₃ (position 4) are the most likely

sites of nitration. Careful control of reaction conditions (e.g., using HNO₃/H₂SO₄ at low

temperatures) would be critical to achieve the desired isomer.

Step 3: Reduction of the Nitro Group The nitro group of the desired isomer, 1-Fluoro-5-nitro-2-

(trifluoromethoxy)benzene, is reduced to an amine. This is typically achieved with high

efficiency using methods like catalytic hydrogenation (e.g., H₂ over Pd/C) or metal/acid

reduction (e.g., SnCl₂ in HCl).[12]

Step 4: Sandmeyer Reaction This is the final and key step.

Diazotization: The resulting 4-Fluoro-3-(trifluoromethoxy)aniline is treated with a cold solution

of sodium nitrite (NaNO₂) in a strong acid (like HBr or H₂SO₄) to form the diazonium salt.

This reaction must be kept at low temperatures (0-5 °C) to prevent the unstable diazonium

salt from decomposing.

Bromination: The cold diazonium salt solution is then added to a solution of copper(I)

bromide (CuBr). This catalyzes the decomposition of the diazonium salt, releasing N₂ gas

and installing the bromine atom onto the aromatic ring to yield the final product. The phenol

that can form as a byproduct is suppressed by the acidic conditions.[13]
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2-Fluoro-3-(trifluoromethoxy)aniline

Diazonium Salt Intermediate

NaNO₂, HBr
0-5 °C

1-Bromo-2-fluoro-3-
(trifluoromethoxy)benzene

CuBr
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Reactivity Profile and Synthetic Utility
The synthetic value of 1-bromo-2-fluoro-3-(trifluoromethoxy)benzene lies in the orthogonal

reactivity of its functional groups.

Target
Molecule

Suzuki Coupling
(Aryl-Aryl Bond)

Pd cat., Base
R-B(OH)₂

Buchwald-Hartwig
(Aryl-Amine Bond)

Pd cat., Base
R₂NH

Heck Reaction
(Aryl-Vinyl Bond)

Pd cat., Base
Alkene

Grignard Formation
(Nucleophilic Aryl)

Mg, THF

Sonogashira Coupling
(Aryl-Alkyne Bond)

Pd/Cu cat., Base
Alkyne
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Cross-Coupling Reactions: The C-Br bond is the primary site of reactivity. It is an excellent

substrate for palladium-catalyzed cross-coupling reactions, which are fundamental to

modern drug discovery and materials synthesis.[6]

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

Heck Reaction: Reaction with alkenes to form substituted styrenes.

Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes.

Lithiation and Grignard Formation: The bromine can be exchanged with lithium (using

reagents like n-BuLi) or magnesium to form a highly reactive organometallic species. This

intermediate can then be quenched with a wide range of electrophiles to install new

functional groups.

Influence of -F and -OCF₃ Groups: The strong electron-withdrawing nature of both the

fluorine and trifluoromethoxy groups deactivates the aromatic ring towards electrophilic

aromatic substitution.[1] Conversely, they make the ring more susceptible to nucleophilic

aromatic substitution (SₙAr), although the fluorine atom is typically a better leaving group

than hydrogen in such reactions.

Applications in Drug Discovery
The incorporation of the trifluoromethoxy group is a well-established strategy in medicinal

chemistry to optimize the properties of drug candidates.[14]

Metabolic Stability: The C-F bonds in the -OCF₃ group are exceptionally strong, making it

highly resistant to metabolic degradation by enzymes like cytochrome P450s. This can lead

to a longer biological half-life and improved pharmacokinetic profiles.[1]

Lipophilicity: The -OCF₃ group is highly lipophilic, which can enhance a molecule's ability to

cross cellular membranes. This is a critical factor for drug absorption and distribution to the

target site.[1]
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Target Binding: The strong electron-withdrawing nature of the group alters the electronic

distribution of the aromatic ring, which can influence hydrogen bonding and electrostatic

interactions with biological targets, potentially increasing binding affinity and potency.[15]

Bioisosterism: The trifluoromethoxy group can be used as a bioisostere for other groups, like

a methyl or chloro group, to fine-tune steric and electronic properties while improving

metabolic stability.[16]

Building blocks like 1-bromo-2-fluoro-3-(trifluoromethoxy)benzene are therefore highly

sought after for generating libraries of novel compounds for high-throughput screening in drug

discovery programs.

Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact isomer is not available, data from

closely related compounds provides essential guidance.[17][18][19]

GHS Hazard Classification (Anticipated): Based on analogs like 1-bromo-2-fluoro-4-

(trifluoromethoxy)benzene, the compound should be treated as:

Harmful if swallowed, in contact with skin, or if inhaled.[5]

Causing skin irritation and serious eye irritation.[5]

Potentially causing respiratory irritation.[5]

Handling Precautions:

Work in a well-ventilated area, preferably within a chemical fume hood.[17]

Avoid all personal contact, including inhalation of vapors or mists.[17]

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant

gloves, safety goggles with side shields, and a lab coat.[17]

Keep containers tightly sealed when not in use.[19]
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Store in a cool, dry place away from incompatible materials such as strong oxidizing

agents.[19]

First Aid:

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated

clothing.

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing.

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

In all cases of exposure, seek immediate medical advice.

Always consult the specific SDS provided by the supplier before handling this chemical.

Conclusion
1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene is a strategically designed chemical building

block with significant potential. Its value is derived from the synergistic combination of a

versatile synthetic handle (bromine) and two powerful modulating groups (fluorine and

trifluoromethoxy). The trifluoromethoxy group, in particular, imparts properties that are highly

desirable in the development of new pharmaceuticals. Understanding the synthesis, reactivity,

and safe handling of this compound enables researchers to fully exploit its potential in creating

next-generation molecules for a wide range of scientific applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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